8-Bromo-4-chloro-2-cyclopropylquinoline
Overview
Description
8-Bromo-4-chloro-2-cyclopropylquinoline is a chemical compound with the molecular formula C12H9BrClN and a molecular weight of 282.56 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 8-Bromo-4-chloro-2-cyclopropylquinoline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a bromo-substituted quinoline with a chloro-substituted cyclopropyl reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
8-Bromo-4-chloro-2-cyclopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives.
Scientific Research Applications
8-Bromo-4-chloro-2-cyclopropylquinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar biological activities.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: This compound can serve as a probe to study biological processes involving quinoline-binding proteins and enzymes.
Mechanism of Action
quinoline derivatives generally exert their effects by interacting with DNA and enzymes involved in DNA replication and repair . They can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death.
Properties
IUPAC Name |
8-bromo-4-chloro-2-cyclopropylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN/c13-9-3-1-2-8-10(14)6-11(7-4-5-7)15-12(8)9/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEBGUZGAJXWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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